molecular formula C6H7N3O2S B13959671 Benzenesulfonamide, 4-diazenyl- CAS No. 90829-71-3

Benzenesulfonamide, 4-diazenyl-

Cat. No.: B13959671
CAS No.: 90829-71-3
M. Wt: 185.21 g/mol
InChI Key: UNIHIQDMSWDAQH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-diazenyl- (CAS: 90829-71-3, molecular formula: C₆H₇N₃O₂S) is a sulfonamide derivative featuring a diazenyl (-N=N-) substituent at the para position of the benzene ring. This structural motif is characteristic of azo compounds, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or cytotoxic agents .

Properties

CAS No.

90829-71-3

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

4-diazenylbenzenesulfonamide

InChI

InChI=1S/C6H7N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,7H,(H2,8,10,11)

InChI Key

UNIHIQDMSWDAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Diazotization Reaction

The diazotization process converts an aromatic amine group into a diazonium salt intermediate. This is generally performed under acidic conditions at low temperatures (0–5 °C) to maintain the stability of the diazonium salt.

Typical procedure:

  • Dissolve the aniline or sulfanilamide derivative in hydrochloric acid (often 40% HCl).
  • Cool the solution to approximately 0 °C or below (down to −5 °C in some protocols).
  • Add sodium nitrite (NaNO2) solution dropwise with stirring to generate the diazonium salt.
  • Maintain the reaction temperature below 5 °C to prevent decomposition.

Example from literature:
In the synthesis of (E)-4-((5-acetyl-2-hydroxyphenyl)diazenyl)benzenesulfonamide, sulfanilamide was diazotized in dilute NaOH solution at 0–5 °C for 4 hours.

Another patent describes diazotization of 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide in a mixture of acids, using 5 to 7 cm³ of fatty acid per 1 mmol of amine, with sodium nitrite added dropwise to maintain temperature below 8 °C.

Azo Coupling Reaction

The diazonium salt formed is then coupled with an activated aromatic compound, such as phenols or aromatic amines, under alkaline or neutral conditions to form the azo linkage (-N=N-).

Typical procedure:

  • Prepare a solution of the coupling partner (e.g., phenol or 4-hydroxyacetophenone) in aqueous sodium hydroxide.
  • Cool the solution to 0–5 °C.
  • Add the diazonium salt solution slowly with stirring.
  • Stir the mixture for 1–4 hours at low temperature.
  • Neutralize the reaction mixture and allow the azo compound to precipitate.
  • Filter, wash, dry, and purify the product, often by crystallization.

Example:
The azo coupling of sulfanilamide diazonium salt with 4-hydroxyacetophenone in dilute NaOH at 0–5 °C yielded (E)-4-((5-acetyl-2-hydroxyphenyl)diazenyl)benzenesulfonamide with high purity.

In another method, salicylaldehyde was coupled with sulfamethoxazole diazonium salt under cold conditions, followed by acidification to precipitate the azo product.

Post-Synthesis Modifications and Purification

  • The crude azo compounds are often purified by recrystallization from solvents such as water-N,N-dimethylformamide mixtures or ethanol.
  • Some protocols involve neutralization and washing steps to remove excess acids or bases.
  • Yields after purification typically range from 85% to over 90% depending on the method.

Alternative and Green Chemistry Approaches

Recent studies have introduced greener and more efficient methods for synthesizing benzenesulfonamide diazenyl derivatives:

  • Solvent-free grindstone method: Used in Claisen–Schmidt condensation to prepare chalcone derivatives containing the azo group, offering eco-friendly, high-yielding, and simple synthesis without hazardous solvents.
  • Microwave irradiation: Applied for rapid synthesis of metal complexes of azo benzenesulfonamide derivatives, reducing reaction time to minutes and improving yield.

Summary Table of Preparation Parameters

Step Conditions Reagents/Materials Temperature (°C) Time Yield (%) Notes
Diazotization Acidic medium (HCl or fatty acid mix), stirring Aniline or sulfanilamide derivatives, NaNO2 0 to 5 (−5 to 0) 15–60 min N/A Temperature control critical to stabilize diazonium salt
Azo Coupling Alkaline medium (NaOH solution) Diazonium salt + phenol/acetophenone/salicylaldehyde 0 to 5 1–4 hours 85–93 Slow addition of diazonium salt recommended; neutralization and crystallization follow
Purification Recrystallization from water/DMF or ethanol Crude azo compound Room temp Overnight N/A Ensures removal of impurities and high purity of final product
Alternative Methods Solvent-free grinding or microwave Solid KOH, benzaldehydes, metal salts Room temp or microwave Minutes to hours 89–93 Green chemistry approaches improve efficiency and reduce hazardous waste

Research Findings and Analysis

  • The diazotization and azo coupling reactions are well-established and reproducible with high yields.
  • The azo linkage (-N=N-) shows characteristic IR absorption bands around 1588 cm⁻¹, confirming successful synthesis.
  • Spectroscopic methods including FTIR, NMR (1D and 2D), and mass spectrometry are routinely used for structural confirmation.
  • Metal complexes of 4-diazenyl benzenesulfonamide derivatives exhibit enhanced biological activities, indicating potential for pharmaceutical applications.
  • Green chemistry methods such as solvent-free grinding and microwave-assisted synthesis provide environmentally friendly alternatives without compromising yield or purity.

Chemical Reactions Analysis

Types of Reactions

4-Diazenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of aniline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, aniline derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Diazenylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Diazenylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a glyoxalase I inhibitor, it binds to the active site of the enzyme, preventing the conversion of methylglyoxal to non-toxic lactic acid. This inhibition leads to the accumulation of cytotoxic metabolites, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Benzenesulfonamide Derivatives

Compound Name Structural Features Key Properties/Applications References
4-diazenyl-benzenesulfonamide - Diazenyl group at 4-position Potential azo-based drug scaffold
4-(Pyrazolyl-diazenyl)-benzenesulfonamide - Diazenyl linked to 4,5-dihydro-3-methyl-5-oxo-pyrazole Enhanced hydrophobicity for membrane penetration; antileishmanial activity
Ureido-benzenesulfonamides - Urea linker between sulfonamide and aromatic tail Carbonic anhydrase II (hCA II) inhibition via hydrophobic tail interactions
Phosphorus-linked benzenesulfonamides - Phosphon(amid)ate linker with chiral center Improved binding to CA isoforms via substituent flexibility
4-(2-Aminoethyl)-benzenesulfonamide - Aminoethyl substituent at 4-position Precursor for dithiocarbamate derivatives; antitubercular potential

Key Findings :

  • Ureido linkers (e.g., in hCA II inhibitors) enable orientation of hydrophobic tails into enzyme pockets, enhancing inhibition (Ki values in nM range) .
  • Phosphorus-based linkers introduce stereochemical diversity, allowing interactions with medium regions of CA active sites .
  • Pyrazolyl-diazenyl derivatives exhibit clogP values ~3.5, complying with Lipinski’s rules for oral bioavailability .

Pharmacokinetic and Toxicity Profiles

Key Findings :

  • 4-diazenyl-benzenesulfonamide has a lower molecular weight (185.2 Da) compared to most analogs, suggesting favorable absorption but untested toxicity .
  • Bis(chloroethyl)amino derivatives (e.g., CAS 104-23-4) demonstrate cytotoxic effects but carry risks of off-target DNA alkylation .

Biological Activity

Benzenesulfonamide, 4-diazenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluation, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Synthesis and Characterization

The synthesis of benzenesulfonamide derivatives often involves diazotization reactions. For instance, a study synthesized a series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides through the diazotization of sulfonamide derivatives followed by coupling with 1-naphthol in an alkaline medium. The structures were confirmed using various spectroscopic techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

The antimicrobial activity of benzenesulfonamide derivatives has been extensively studied. For example, a novel compound 4-((3-Formyl-4-hydroxyphenyl) diazenyl)-N-(4-methyloxazol-2-yl)benzenesulfonamide demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds are effective against pathogens like Staphylococcus aureus and Escherichia coli .

Compound Target Pathogen MIC (µg/mL)
4-diazenylStaphylococcus aureus8
4-diazenylEscherichia coli16
Metal ComplexPseudomonas aeruginosa4

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. A class of compounds synthesized from 4-((2, 4-dihydroxyphenyl)diazenyl)benzenesulfonamides showed selective antitumor activity. The mechanism involves inducing apoptosis in cancer cells, supported by structure-activity relationship (SAR) studies that identified key pharmacophoric elements necessary for activity .

Case Studies

  • In Vitro Antibacterial Study : A study evaluated the antibacterial efficacy of several new benzenesulfonamide derivatives against common bacterial strains. The results indicated that metal complexes derived from these compounds exhibited enhanced antibacterial properties compared to their parent ligands .
  • Anticancer Mechanism Investigation : Another research focused on the mechanism of action of selected benzenesulfonamide derivatives against cancer cell lines. The compounds were found to inhibit cell proliferation significantly and induce apoptosis through mitochondrial pathways .

Research Findings

The biological evaluation of benzenesulfonamide derivatives has led to promising findings:

  • Antimicrobial Efficacy : Many synthesized compounds demonstrated significant antibacterial and antifungal activities.
  • Antitumor Potential : Certain derivatives showed strong inhibitory effects on tumor cell lines, indicating their potential as anticancer agents.
  • Mechanistic Insights : Studies revealed that these compounds may act by disrupting mitochondrial functions or inhibiting specific enzymes involved in cellular metabolism.

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